molecular formula C8H13O8- B1240114 keto-3-deoxy-D-manno-octulosonate

keto-3-deoxy-D-manno-octulosonate

Cat. No. B1240114
M. Wt: 237.18 g/mol
InChI Key: KYQCXUMVJGMDNG-SHUUEZRQSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keto-3-deoxy-D-manno-octulosonate is a ketoaldonate. It is a conjugate base of a keto-3-deoxy-D-manno-octulosonic acid.

Scientific Research Applications

Synthesis and Structural Analysis

  • Keto-3-deoxy-D-manno-octulosonate (KDO) has been synthesized from D-mannose, indicating the potential for chemical synthesis of this compound from natural sources (Ramage, Rose, & Macleod, 1988).
  • The structure of 3-deoxy-manno-octulosonate cytidylyltransferase (CKS) from Haemophilus influenzae, which interacts with KDO, provides insights for developing antibacterial agents (Yoon, Ku, Mikami, & Suh, 2008).

Role in Complex Carbohydrates

Enzymatic Functions

Involvement in Bacterial Lipopolysaccharides

  • Research on KDO's function in the biosynthesis of cell wall lipopolysaccharide in Escherichia coli provides insights into its role in bacterial physiology (Ghalambor & Heath, 1966).

Antibiotic Potential

  • Rose Bengal's inhibitory effect on 2-keto-3-deoxy-D-manno-octulosonate cytidylyltransferase, a key enzyme in KDO biosynthesis, suggests its potential as an antibiotic scaffold (Kim, Jo, Kim, & Shin, 2020).

Structural Characterization

Biochemical Studies

  • KDO's presence in acidic polysaccharides and its biochemical characteristics are studied to understand its role in bacterial physiology and potential medical applications (Taylor, 1974).
  • KDO's chemistry and biological significance in Gram-negative bacteria are explored to understand its role in lipopolysaccharides (Unger, 1981).

properties

Product Name

keto-3-deoxy-D-manno-octulosonate

Molecular Formula

C8H13O8-

Molecular Weight

237.18 g/mol

IUPAC Name

(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoate

InChI

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/p-1/t3-,5-,6-,7-/m1/s1

InChI Key

KYQCXUMVJGMDNG-SHUUEZRQSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)[O-]

SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)[O-]

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
keto-3-deoxy-D-manno-octulosonate
Reactant of Route 2
keto-3-deoxy-D-manno-octulosonate
Reactant of Route 3
keto-3-deoxy-D-manno-octulosonate
Reactant of Route 4
keto-3-deoxy-D-manno-octulosonate
Reactant of Route 5
Reactant of Route 5
keto-3-deoxy-D-manno-octulosonate
Reactant of Route 6
keto-3-deoxy-D-manno-octulosonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.